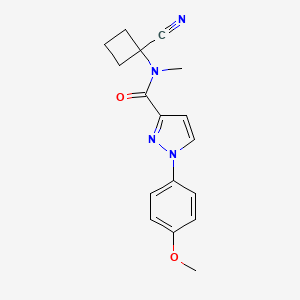
N-(1-cyanocyclobutyl)-1-(4-methoxyphenyl)-N-methyl-1H-pyrazole-3-carboxamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(1-cyanocyclobutyl)-1-(4-methoxyphenyl)-N-methyl-1H-pyrazole-3-carboxamide is a chemical compound with the molecular formula C19H21N3O2. It is a pyrazole-based compound that has been studied for its potential applications in the field of medicinal chemistry.
Mécanisme D'action
The mechanism of action of N-(1-cyanocyclobutyl)-1-(4-methoxyphenyl)-N-methyl-1H-pyrazole-3-carboxamide is not fully understood. However, it has been suggested that it may act by inhibiting the activity of certain enzymes involved in cell growth and proliferation. It may also induce apoptosis, or programmed cell death, in cancer cells.
Biochemical and Physiological Effects:
This compound has been shown to exhibit several biochemical and physiological effects. It has been shown to inhibit the growth of cancer cells, induce apoptosis, and inhibit the activity of certain enzymes involved in cell growth and proliferation. It has also been shown to exhibit anti-inflammatory activity and to inhibit the growth of bacteria and fungi.
Avantages Et Limitations Des Expériences En Laboratoire
One of the advantages of N-(1-cyanocyclobutyl)-1-(4-methoxyphenyl)-N-methyl-1H-pyrazole-3-carboxamide is its potential as an anticancer agent. It has been shown to exhibit promising activity against various cancer cell lines, which makes it a promising candidate for further study. However, one of the limitations of this compound is its relatively low solubility in water, which may make it difficult to administer in vivo.
Orientations Futures
There are several possible future directions for the study of N-(1-cyanocyclobutyl)-1-(4-methoxyphenyl)-N-methyl-1H-pyrazole-3-carboxamide. One possible direction is the development of more efficient synthesis methods to improve yields and reduce costs. Another possible direction is the study of the compound's mechanism of action to gain a better understanding of how it works. Additionally, the compound's potential use as an anti-inflammatory agent and as an inhibitor of bacterial and fungal growth could be further explored. Finally, the development of more soluble derivatives of the compound could improve its potential as a therapeutic agent.
Méthodes De Synthèse
The synthesis of N-(1-cyanocyclobutyl)-1-(4-methoxyphenyl)-N-methyl-1H-pyrazole-3-carboxamide involves several steps. The first step is the preparation of 1-cyanocyclobutane carboxylic acid, which is then converted to 1-cyanocyclobutylamine. The next step involves the reaction of 1-cyanocyclobutylamine with 4-methoxyphenylhydrazine to form the corresponding hydrazone. The final step is the reaction of the hydrazone with methyl isocyanate to produce this compound.
Applications De Recherche Scientifique
N-(1-cyanocyclobutyl)-1-(4-methoxyphenyl)-N-methyl-1H-pyrazole-3-carboxamide has been studied for its potential applications in the field of medicinal chemistry. It has been shown to exhibit promising anticancer activity against various cancer cell lines, including breast, lung, and colon cancer. It has also been studied for its potential use as an anti-inflammatory agent and for its ability to inhibit the growth of bacteria and fungi.
Propriétés
IUPAC Name |
N-(1-cyanocyclobutyl)-1-(4-methoxyphenyl)-N-methylpyrazole-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H18N4O2/c1-20(17(12-18)9-3-10-17)16(22)15-8-11-21(19-15)13-4-6-14(23-2)7-5-13/h4-8,11H,3,9-10H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QBKVRIVSAAPTHR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C(=O)C1=NN(C=C1)C2=CC=C(C=C2)OC)C3(CCC3)C#N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H18N4O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
310.35 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-[(6-Methyl-2-phenyl-4-pyrimidinyl)oxy]propanoic acid](/img/structure/B3012244.png)
![4-methyl-N'-[2-oxo-2-(2-phenyl-1H-indol-3-yl)acetyl]benzohydrazide](/img/structure/B3012245.png)
![1,3-Dimethyl-5-propylsulfanyl-7-thiophen-2-ylpyrimido[4,5-d]pyrimidine-2,4-dione](/img/structure/B3012247.png)
![4-[4-(2-Pyridinyl)-2-pyrimidinyl]benzenol](/img/structure/B3012248.png)
![2-[3-(3-Fluoro-4-methylphenyl)-1-bicyclo[1.1.1]pentanyl]-2-[(2-methylpropan-2-yl)oxycarbonylamino]acetic acid](/img/structure/B3012250.png)

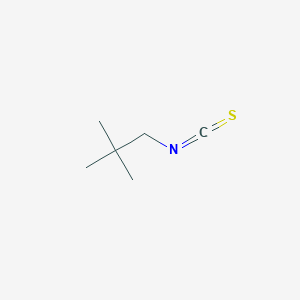
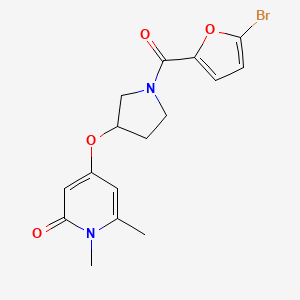
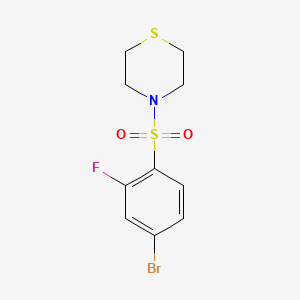
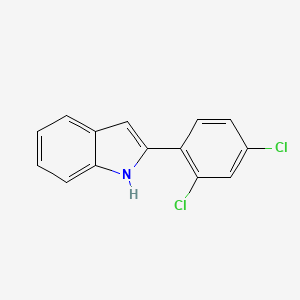
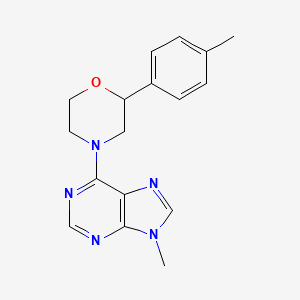
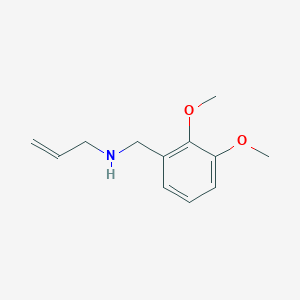
![N-[2-(2,5-Dichlorothiophen-3-yl)ethyl]acetamide](/img/structure/B3012266.png)
![4-allyl-5-{[3-(trifluoromethyl)phenoxy]methyl}-4H-1,2,4-triazole-3-thiol](/img/structure/B3012267.png)